molecular formula C10H7N3O3 B14747609 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine CAS No. 1083-59-6

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine

Cat. No.: B14747609
CAS No.: 1083-59-6
M. Wt: 217.18 g/mol
InChI Key: QYWCIRZOGSMFAW-DUXPYHPUSA-N
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Description

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is a heterocyclic compound that features both a furan and a pyrimidine ring. The compound is characterized by the presence of a nitro group on the furan ring and an ethenyl linkage connecting the furan and pyrimidine rings. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and pyrimidine rings. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine involves its interaction with bacterial enzymes. The compound is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate, thereby disrupting bacterial metabolism. This inhibition affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase, leading to the accumulation of toxic intermediates and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is unique due to its dual heterocyclic structure, combining both furan and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

1083-59-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine

InChI

InChI=1S/C10H7N3O3/c14-13(15)10-5-3-8(16-10)2-4-9-11-6-1-7-12-9/h1-7H/b4-2+

InChI Key

QYWCIRZOGSMFAW-DUXPYHPUSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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